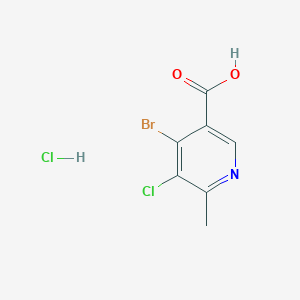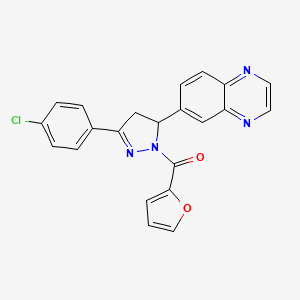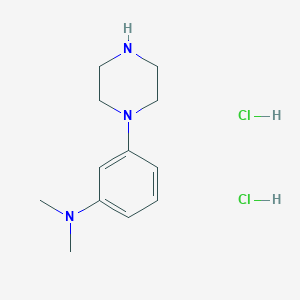![molecular formula C13H5ClF3N5 B2551476 2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}methylene)malononitrile CAS No. 318248-55-4](/img/structure/B2551476.png)
2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}methylene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}methylene)malononitrile is a useful research compound. Its molecular formula is C13H5ClF3N5 and its molecular weight is 323.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
This compound is utilized as a starting material or intermediate in the synthesis of diverse chemical entities. For instance, it has been employed in the creation of triaryl-5-chloropyrazoles, pyrano[2,3-c]pyrazoles, pyrazolylphthalazine, pyrano[2,3-d]thiazoles, and pyrazolyl pyridines. These synthesized compounds have shown moderate molluscicidal activity towards Biomphalaria alexandrina snails, suggesting potential applications in pest control (Abdelrazek, Michael, & Mohamed, 2006).
Biological Activity and Cytotoxicity Studies
Research has also explored the use of this compound in synthesizing pyrazolo[5,1-c][1,2,4]triazines. These efforts have not only aimed at expanding the chemical space of such structures but also at evaluating their antibacterial, antifungal activities, and cytotoxicity against specific cancer cell lines, like breast cancer cells (MCF7). This indicates a potential interest in drug discovery and the development of new therapeutic agents (Al-Adiwish, Abubakr, & Alarafi, 2017).
Exploration of Chemical Reactions
The compound has been a subject of study in the context of various chemical reactions, including Vilsmeier formylation, which leads to the formation of dicyanopyridine derivatives and other heterocyclic compounds. These studies are fundamental in understanding the reactivity and potential applications of the compound in organic synthesis and material science (Mittelbach & Junek, 1982).
Development of Antimicrobial Agents
There's an ongoing interest in synthesizing new compounds from this chemical for potential antimicrobial applications. This is evident in studies focusing on the creation of thiazolo[3,2-a]pyridines and their evaluation for antimicrobial activities, showing the compound's relevance in addressing microbial resistance and finding new therapeutic options (El-Emary, Khalil, Ali, & El-Adasy, 2005).
Propiedades
IUPAC Name |
2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClF3N5/c14-11-4-9(13(15,16)17)7-20-12(11)22-10(1-2-21-22)3-8(5-18)6-19/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGSWWWBXHCPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2551394.png)









![2-[[1-(3-methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2551413.png)

![Methyl 4-(3-chlorophenyl)-2-oxo-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2551415.png)
